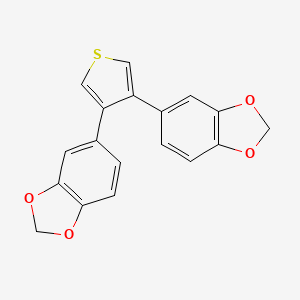
1,3-Benzodioxole, 5,5'-(3,4-thiophenediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- is a heterocyclic organic compound that features a benzodioxole ring fused with a thiophene ring. This compound is known for its unique structural properties, which make it significant in various chemical applications. The presence of both benzodioxole and thiophene rings contributes to its versatility and reactivity in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source. The thiophene ring is then introduced through a subsequent reaction involving thiophene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process requires careful control of temperature, pH, and reaction time to achieve the desired product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is reactive towards electrophilic and nucleophilic substitution reactions, facilitated by the electron-rich nature of the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups introduced at specific positions on the rings.
Scientific Research Applications
1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- has a wide range of applications in scientific research:
Chemistry: It serves as a crucial intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and aromatic compounds.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a benzodioxole ring, lacking the thiophene moiety.
Thiophene: A heterocyclic compound with a sulfur atom in the ring, without the benzodioxole structure.
Uniqueness
1,3-Benzodioxole, 5,5’-(3,4-thiophenediyl)bis- is unique due to the combination of benzodioxole and thiophene rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
62497-34-1 |
|---|---|
Molecular Formula |
C18H12O4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)thiophen-3-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C18H12O4S/c1-3-15-17(21-9-19-15)5-11(1)13-7-23-8-14(13)12-2-4-16-18(6-12)22-10-20-16/h1-8H,9-10H2 |
InChI Key |
LSAAUQKIXXJZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC=C3C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















